{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid
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Overview
Description
{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid is a chemical compound known for its unique structure and properties. This compound features a dithiane ring with two sulfur atoms and four oxygen atoms, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid typically involves the reaction of dithiane derivatives with acetic acid under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to {[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid include:
Dithiane derivatives: Compounds with similar dithiane rings but different functional groups.
Sulfur-containing acids: Other acids with sulfur atoms in their structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of a dithiane ring with acetic acid, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
59640-68-5 |
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Molecular Formula |
C8H14O6S3 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-[2-(1,1,3,3-tetraoxo-1,3-dithian-2-yl)ethylsulfanyl]acetic acid |
InChI |
InChI=1S/C8H14O6S3/c9-7(10)6-15-3-2-8-16(11,12)4-1-5-17(8,13)14/h8H,1-6H2,(H,9,10) |
InChI Key |
CAXMTGVMVXPQDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C(S(=O)(=O)C1)CCSCC(=O)O |
Origin of Product |
United States |
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